4-Bromo-N,N-dimethylaniline
Overview
Description
4-Bromo-N,N-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a bromine atom is attached to the para position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Bromo-N,N-dimethylaniline is primarily used as an internal standard in the determination of iodine . The compound’s primary targets are iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound iodine to organic compounds (as in milk and vegetables) .
Result of Action
The primary result of this compound’s action is the accurate determination of iodine in various substances . By interacting with iodide, iodate, and covalently bound iodine, it allows these forms of iodine to be measured accurately, contributing to the quality control of pharmaceuticals, food products, and other substances.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other chemicals. It is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and avoid contact with oxidizing agents, acids, and metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N,N-dimethylaniline can be synthesized through several methods. One common method involves the bromination of N,N-dimethylaniline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Another method involves the reaction of 4-bromoaniline with dimethyl carbonate in the presence of a base such as sodium hydride. This method provides a straightforward route to the desired product with high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as nitration and sulfonation, due to the activating effect of the dimethylamino group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as in the formation of Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Grignard Reagent Formation: Magnesium in dry ether.
Major Products Formed
Nitration: 4-Bromo-2,6-dimethylaniline.
Grignard Reagent Formation: This compound magnesium bromide.
Scientific Research Applications
4-Bromo-N,N-dimethylaniline is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromoaniline: Lacks the dimethylamino group, making it less nucleophilic and less reactive in electrophilic aromatic substitution reactions.
4-Iodo-N,N-dimethylaniline: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
4-Bromo-N,N-dimethylaniline is unique due to the presence of both the bromine atom and the dimethylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZWMVYYUIMRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060414 | |
Record name | N,N-Dimethyl-p-bromoaniline | |
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Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
Record name | 4-Bromo-N,N-dimethylaniline | |
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CAS No. |
586-77-6 | |
Record name | 4-Bromo-N′,N′-dimethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-77-6 | |
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Record name | 4-Bromo-N,N-dimethylaniline | |
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Record name | 4-Bromo-N,N-dimethylaniline | |
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Record name | Benzenamine, 4-bromo-N,N-dimethyl- | |
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Record name | N,N-Dimethyl-p-bromoaniline | |
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Record name | 4-bromo-N,N-dimethylaniline | |
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Record name | 4-Bromo-N,N-dimethylaniline | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 4-Bromo-N,N-dimethylaniline?
A1: this compound has the molecular formula C8H10BrN and a molecular weight of 200.09 g/mol. While specific spectroscopic data is not explicitly provided in the research excerpts, it's important to note that techniques like NMR, IR, and Mass Spectrometry are commonly employed for structural characterization.
Q2: How is this compound synthesized?
A2: One common synthesis route involves a substitution reaction starting with N,N-dimethylaniline and bromine in the presence of pyridine. This forms pyridinium tribromide, a safer and easier-to-handle brominating agent. Optimal yields are achieved with a 1:1.1:1.1 molar ratio of N,N-dimethylaniline:bromine:pyridine, reacting at 10-15 °C for 6 hours. Alternatively, the compound can be synthesized via palladium-catalyzed cross-coupling of di(tert-butyl)phosphine with this compound or 4-iodo-N,N-dimethylaniline.
Q3: What are the applications of this compound in organic synthesis?
A3: this compound serves as a versatile building block in organic synthesis. For example, it is utilized in the preparation of the triarylmethane dyes Crystal Violet and Malachite Green via Grignard reactions. It is also employed in the synthesis of 4-(dimethylamino)thiopivalophenone, where its structure was studied using X-ray diffraction and computational methods.
Q4: How does this compound behave in photochemical reactions?
A4: Research indicates that this compound efficiently quenches the fluorescence of (E)-9-styrylanthracene derivatives. In non-polar solvents, this quenching leads to the formation of exciplexes, characterized by distinct fluorescence spectra and lifetimes. It can also facilitate intersystem crossing in diarylethylenes, promoting triplet state formation, which has been investigated using laser flash photolysis.
Q5: What are the applications of this compound in analytical chemistry?
A5: One significant application is its use in ionic liquid-based dispersive liquid-liquid microextraction. This technique allows for the extraction and preconcentration of aromatic amines, including this compound, from environmental water samples, enabling their sensitive detection using HPLC-UV.
Q6: How does this compound contribute to the study of electron transfer reactions?
A6: The compound plays a crucial role in investigating electron transfer reactions. For example, its cation radical (DMABr+.) is used in the electron-transfer stopped-flow (ETSF) method to analyze the kinetics and mechanisms of electron transfer processes. Additionally, it has been employed to study inter- and intramolecular redox reactions of substituted phenylperoxyl radicals in aqueous solutions.
Q7: Are there any known toxicological concerns associated with this compound?
A7: While specific toxicological data for this compound wasn't explicitly discussed in the provided research excerpts, it is crucial to handle all chemicals with caution and employ appropriate safety measures. Further research might be needed to fully assess its toxicological profile and potential environmental impact.
Q8: What are the future directions for research on this compound?
A8: Further exploration of its applications in materials science, particularly in the development of organic semiconductors and photoluminescent materials, holds promise. Additionally, investigating its potential in medicinal chemistry, specifically in the context of N-aryl peptide synthesis and its implications for drug discovery, warrants further investigation.
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